Ethyl N-(4-aminobutoxy)ethanimidate
Description
Ethyl N-(4-aminobutoxy)ethanimidate (referred to as compound 29 in ) is a synthetic intermediate used in the preparation of adenosine derivatives, such as 5'-deoxy-5'-[[4-[[(1-ethoxyethylidene)amino]oxy]butyl]methylamino]-8-oxoadenosine (13c). Its molecular formula is C17H25N5O5, with a mass of 454 (M+H)+ . The compound features a 4-aminobutoxy chain linked to an ethanimidate group, which contributes to its reactivity in nucleophilic substitution reactions. Key spectral data include ¹H NMR signals at δ 10.34 (8-OH), 8.02 (H-2), and 6.49 (6-NH₂), confirming its structural integrity .
Properties
CAS No. |
69182-54-3 |
|---|---|
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl N-(4-aminobutoxy)ethanimidate |
InChI |
InChI=1S/C8H18N2O2/c1-3-11-8(2)10-12-7-5-4-6-9/h3-7,9H2,1-2H3 |
InChI Key |
FPJFDTRPINSWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOCCCCN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl N-(2-bromoethoxy)ethanimidate (Compound 28)
- Structural Difference : Shorter chain (2-bromoethoxy vs. 4-bromobutoxy).
- Synthesis: Used to prepare 5'-deoxy-5'-[[2-[[(1-ethoxyethylidene)amino]oxy]ethyl]methylamino]-8-phenyladenosine (11c) with a lower yield (20%) compared to 13c (26%) .
- Impact : The shorter chain may reduce steric hindrance but limit interactions with hydrophobic enzyme pockets, affecting biological activity.
N-(4-Aminobutoxy)benzamide Derivatives (7c, 7d, 7e)
- Structural Features: Compounds like 7c (C17H18F3IN3O2) share the 4-aminobutoxy motif but incorporate fluorinated benzamide groups .
- Physical Properties : Higher melting points (e.g., 146.7–147.7 °C for 7c) suggest greater crystallinity versus the glassy solid form of compound 29 .
- Synthetic Efficiency : Yields for these derivatives (72–95%) exceed those of compound 29, likely due to optimized reaction conditions or stabilizing fluorine substituents .
MZO-2 (Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate)
- Structural Difference: Incorporates an isoxazole ring and carbamoyl group instead of the aminobutoxy chain .
- Biological Activity: Demonstrates immunosuppressive effects by inhibiting TNFα production and caspase expression in Jurkat cells, unlike compound 29, which is linked to adenosine derivatives targeting S-adenosylmethionine synthase .
- In Vivo Efficacy : Suppresses carrageenan-induced inflammation in mice, highlighting the role of heterocyclic moieties in modulating immune responses .
Ethyl N-(4-nitrophenoxy)ethanimidate (CAS 83077-00-3)
- Structural Feature: Substituted with a nitro group on the phenoxy ring .
- Reactivity: The electron-withdrawing nitro group may enhance electrophilicity, making this compound more reactive in substitution reactions compared to the electron-rich aminobutoxy derivative .
Ethyl N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidate (CAS 1547646-28-5)
- Applications : Likely used in medicinal chemistry for its heterocyclic diversity, contrasting with compound 29’s role in nucleotide synthesis .
Comparative Data Table
Key Findings
- Chain Length and Reactivity: Longer chains (e.g., 4-aminobutoxy) in compound 29 improve binding to enzymes like S-adenosylmethionine synthase but may reduce synthetic yields due to steric challenges .
- Substituent Effects : Fluorine atoms (in 7c) and nitro groups (CAS 83077-00-3) enhance stability and reactivity, respectively, while heterocycles (MZO-2, CAS 1547646-28-5) diversify biological activity .
- Biological Divergence: Compound 29’s adenosine-targeting role contrasts with MZO-2’s immunosuppressive effects, underscoring the impact of structural motifs on functional outcomes .
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